Methyl 4-methyl-3,5-dinitrobenzoate
Overview
Description
Methyl 4-methyl-3,5-dinitrobenzoate is a chemical compound that is related to various research areas, including organic synthesis, crystallography, and material science. While the provided papers do not directly discuss methyl 4-methyl-3,5-dinitrobenzoate, they do provide insights into closely related compounds, which can help infer properties and behaviors of the target molecule.
Synthesis Analysis
The synthesis of related dinitrobenzoate compounds involves multiple steps, including nitration, esterification, and sometimes complexation with other molecules. For instance, the synthesis of 3,5-dinitrobenzonitrile, a closely related compound, was achieved through nitration, esterification, amination, and dehydration starting from benzoic acid, with an overall yield of 42.9% . Similarly, methyl 3,5-dinitrobenzoate was synthesized using a one-pot method of acylation and esterification, aiming to increase yield and reduce pollution . These methods could potentially be adapted for the synthesis of methyl 4-methyl-3,5-dinitrobenzoate.
Molecular Structure Analysis
Crystallographic studies of related compounds provide insights into the molecular structure of dinitrobenzoates. For example, the crystal structure of a 1:1 complex of 3,5-dinitrobenzoic acid and 4-methylpyridine revealed strong NHO hydrogen bonds holding the molecules together, with the heterocyclic moiety appearing as an intermediate between pyridine and pyridinium . This suggests that the methyl group in the 4-position of the benzene ring can influence the molecular interactions and crystal packing of the compound.
Chemical Reactions Analysis
The reactivity of dinitrobenzoate esters has been studied, particularly their reactions with hydroxide ions. Methyl 3,5-dinitrobenzoate was found to undergo competitive nucleophilic attack at both aryl and carbonyl carbon atoms, with the pathway favored by the solvent composition . This indicates that methyl 4-methyl-3,5-dinitrobenzoate may also exhibit similar reactivity patterns, with the potential for nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dinitrobenzoates can be inferred from related studies. For instance, the thermal stability of 2-amino-3-methylpyridinium 3,5-dinitrobenzoate was investigated using thermogravimetry . Additionally, the optical properties of these compounds have been characterized, with some showing large optical transparency windows and significant hyperpolarizability, indicating potential applications in nonlinear optics . These properties are likely to be relevant to methyl 4-methyl-3,5-dinitrobenzoate as well.
Scientific Research Applications
Antifungal Research
- Application Summary: Methyl 3,5-dinitrobenzoate (MDNB) and its nanoemulsion (MDNB-NE) have been studied for their antifungal activity against strains of Candida albicans . Candida albicans is a common fungus that can cause infections in humans.
- Methods of Application: The study involved evaluating the antifungal activity of free MDNB and MDNB-NE against strains of Candida albicans . The specific experimental procedures, technical details, or parameters were not provided in the search results.
Environmental Monitoring
- Application Summary: This compound has been used in the characterization of a range of highly polar nitroaromatic compounds in water samples from a trinitrotoluene-contaminated waste disposal site .
- Results or Outcomes: The study helped in understanding the contamination level and the range of nitroaromatic compounds present in the waste disposal site .
Drug Synthesis
- Application Summary: It has been used as a starting reagent for the asymmetric synthesis of the benzazocine core of FR900482 . FR900482 is a natural product with antitumor activity.
- Results or Outcomes: The study contributed to the synthesis of a compound with potential antitumor activity .
Cleaning Products
- Application Summary: This compound has been used in the formulation of cleaning products .
- Results or Outcomes: The study helped in formulating effective cleaning products .
Cosmetics
Safety And Hazards
Safety data sheets suggest that exposure to Methyl 4-methyl-3,5-dinitrobenzoate should be minimized. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
methyl 4-methyl-3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWXQIRPQMEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402430 | |
Record name | methyl 4-methyl-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3,5-dinitrobenzoate | |
CAS RN |
49592-71-4 | |
Record name | methyl 4-methyl-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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